19-Norpregn-4-en-20-yn-3-one

Übersicht

Beschreibung

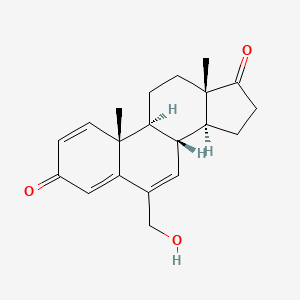

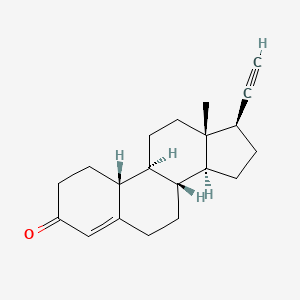

19-Norpregn-4-en-20-yn-3-one is a biochemical used for proteomics research . It is also known as norethindrone, a synthetic progestational hormone used in contraception, prevention of endometrial hyperplasia in hormone replacement therapy, and in the treatment of other hormone-mediated illnesses such as endometriosis .

Molecular Structure Analysis

The molecular formula of 19-Norpregn-4-en-20-yn-3-one is C20H26O2 . The structure is available in various databases such as the NIST Chemistry WebBook and ChemSpider .

Physical And Chemical Properties Analysis

The physical and chemical properties of 19-Norpregn-4-en-20-yn-3-one include a molecular weight of 298.419 Da , a density of 1.2±0.1 g/cm3, a boiling point of 447.0±45.0 °C at 760 mmHg, and a flash point of 190.5±21.3 °C .

Wissenschaftliche Forschungsanwendungen

Treatment of Menopause Syndrome : A clinical study investigated the effect and safety of a derivative of 19-Norpregn-4-en-20-yn-3-one in treating menopause syndrome. It was found to be effective in relieving menopausal symptoms, including hot flushes, and had an impact on serum FSH, TC, TG, HDL, and E2 levels (Wen, 2001).

Hormonal Activities : Another study explored a novel steroid, related to 19-Norpregn-4-en-20-yn-3-one, demonstrating weak estrogenic, androgenic, and progestational activities. Its effects included inhibition of ovulation in rats, prevention of bone loss following ovariectomy in rats, and restoration of sex drive in castrated male rats (Vies, 1987).

Topical Application of Progestins : Research on the topical application of various progestins, including derivatives of 19-Norpregn-4-en-20-yn-3-one, showed effectiveness in progestational and antiovulation tests in rabbits (Shipley, 1965).

Photosensitized Oxidation : A study explored the photosensitized oxidation of a 19-Norsteroid, revealing insights into the chemical behavior and potential applications of such compounds in drug synthesis and other fields (Schönemann, Vliet, Zeelen, 1980).

Effects on Various Target Organs : Endocrinological studies on a related compound demonstrated its complex effects on various target organs, such as the hypothalamic-pituitary axis, bone-loss, endometrium, and sexual behavior, due to its mixed hormonal activities (de Visser, Coert, Feenstra, van der Vies, 1984).

Impact on the Endometrium : A study on long-term therapy with a 19-Norpregn-4-en-20-yn-3-one derivative showed no influence on the endometrium in post-menopausal women, indicating its safety and effectiveness for such treatments (Genazzani et al., 1991).

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O/c1-3-14-5-9-19-18-7-4-13-12-15(21)6-8-16(13)17(18)10-11-20(14,19)2/h1,12,14,16-19H,4-11H2,2H3/t14-,16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYQWMICRCBSID-KUIMHTBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C#C)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C#C)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309700 | |

| Record name | 19-Norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

19-Norpregn-4-en-20-yn-3-one | |

CAS RN |

38673-42-6 | |

| Record name | 19-Norpregn-4-en-20-yn-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38673-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[(2-Hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol](/img/structure/B584349.png)